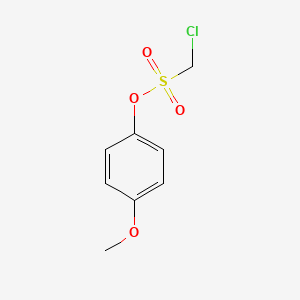
4-Methoxyphenyl chloromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxyphenyl chloromethanesulfonate is an organic compound that has garnered interest in various scientific fields due to its unique chemical properties This compound is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a chloromethanesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxyphenyl chloromethanesulfonate typically involves the reaction of 4-methoxyphenol with chloromethanesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or chloroform
Reaction Time: 2-4 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Methoxyphenyl chloromethanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethanesulfonate group can be replaced by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The methoxy group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The aromatic ring can undergo reduction reactions to form cyclohexane derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures (50-100°C).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of sulfonamide, sulfonate ester, or sulfonate thioester derivatives.
Oxidation: Formation of quinones or other oxidized aromatic compounds.
Reduction: Formation of cyclohexane derivatives or partially reduced aromatic compounds.
Scientific Research Applications
4-Methoxyphenyl chloromethanesulfonate has been utilized in various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Methoxyphenyl chloromethanesulfonate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit methanogenesis by targeting the aceticlastic methanogenesis pathway in archaeal communities . The compound’s ability to inhibit dechlorination of chlorophenols further highlights its potential in environmental applications .
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxyphenyl chloromethanesulfonate
- 4-Methoxyphenyl methanesulfonate
- 4-Bromophenyl sulfonylmethanol
Uniqueness
4-Methoxyphenyl chloromethanesulfonate stands out due to its unique combination of a methoxy group and a chloromethanesulfonate group. This combination imparts distinct reactivity, making it a valuable intermediate in synthetic chemistry. Its ability to inhibit methanogenesis and dechlorination also sets it apart from similar compounds, highlighting its potential in environmental and industrial applications .
Properties
CAS No. |
61980-89-0 |
|---|---|
Molecular Formula |
C8H9ClO4S |
Molecular Weight |
236.67 g/mol |
IUPAC Name |
(4-methoxyphenyl) chloromethanesulfonate |
InChI |
InChI=1S/C8H9ClO4S/c1-12-7-2-4-8(5-3-7)13-14(10,11)6-9/h2-5H,6H2,1H3 |
InChI Key |
YICLAZKHCJZBOZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OS(=O)(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



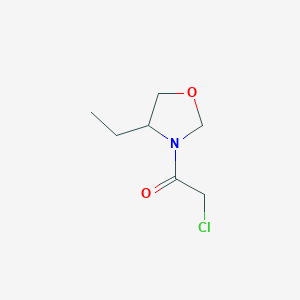
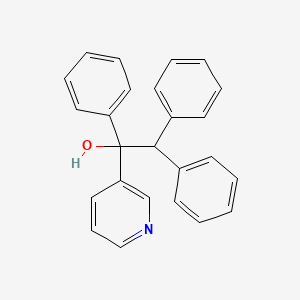
![4-(5-{3-Bromo-4-methyl-phenyl}-[1,3,4]oxadiazole-2-yl)-benzonitrile](/img/structure/B13941194.png)
![Pyrimidine, 2-[4-(heptyloxy)phenyl]-5-hexyl-](/img/structure/B13941209.png)
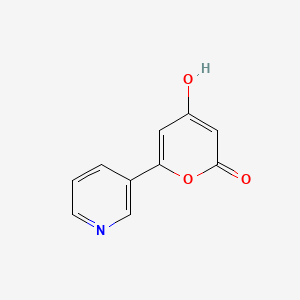
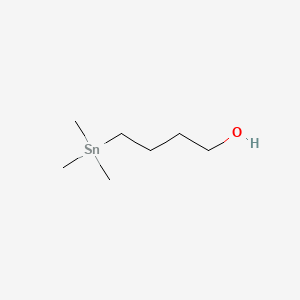
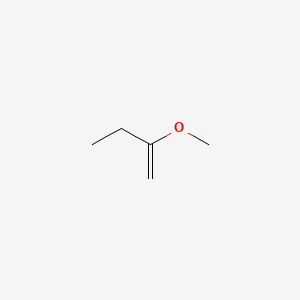
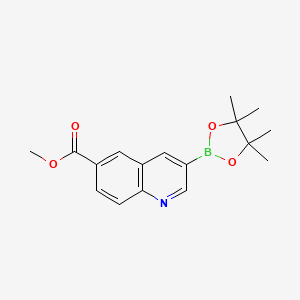
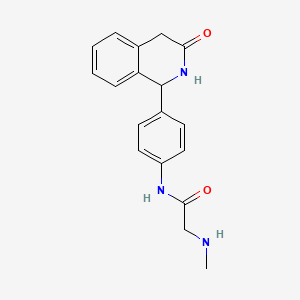
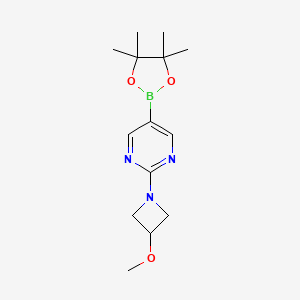
![1H-Pyrimido[1,2-a]quinoline-2-carboxylic acid, 1-oxo-, butyl ester](/img/structure/B13941259.png)
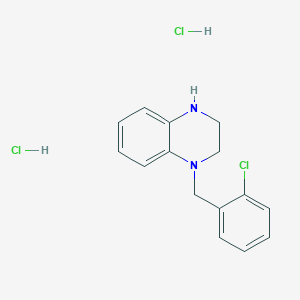
![[1-(2-Aminophenyl)-4-piperidinyl]-4-morpholinylmethanone](/img/structure/B13941277.png)
